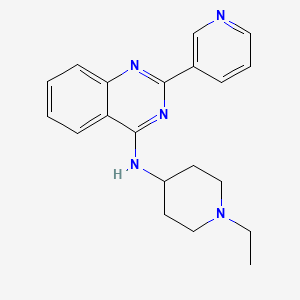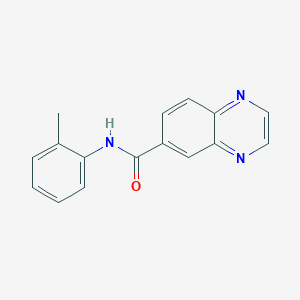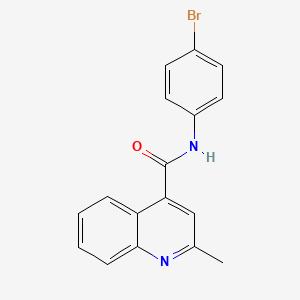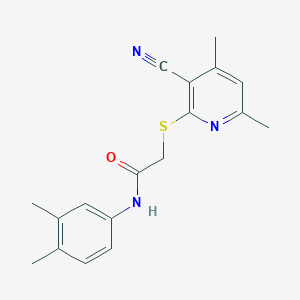![molecular formula C18H19N7OS B7638348 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized through a specific method and has been studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It may also work by modulating specific signaling pathways in the body.
Biochemical and Physiological Effects:
5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anticancer properties and has been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to have neuroprotective properties and may have potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole in lab experiments include its potential antimicrobial, anticancer, and neuroprotective properties. However, this compound may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole. One direction is the further study of its potential use as an antibacterial, antifungal, and anticancer agent. Another direction is the study of its potential use in the treatment of neurological disorders. Additionally, further research may be needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole involves a multi-step process. The first step involves the synthesis of 4-benzyl-5-(furan-2-yl)-1,2,4-triazole-3-thiol, which is then reacted with propargyl bromide to form 4-benzyl-5-(furan-2-yl)-1-(prop-2-yn-1-yl)-1,2,4-triazole-3-thiol. This compound is further reacted with sodium azide to form 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole.
Wissenschaftliche Forschungsanwendungen
5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent. It has also been found to have potential anticancer properties and has been studied for its use in cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
5-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-2-10-25-16(19-22-23-25)13-27-18-21-20-17(15-9-6-11-26-15)24(18)12-14-7-4-3-5-8-14/h3-9,11H,2,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEJBUGNQYEJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)


![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)
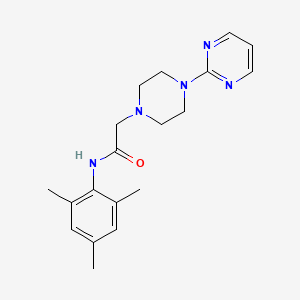
![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
